Diethyl octadecanedioate
Description
Diethyl octadecanedioate (C₂₂H₄₂O₄) is the diethyl ester of octadecanedioic acid (HOOC-(CH₂)₁₆-COOH), formed by replacing the carboxylic acid groups with ethyl ester functionalities (-OCH₂CH₃). This compound is part of the aliphatic dicarboxylic ester family, characterized by an 18-carbon backbone and terminal ethyl ester groups.
Properties
CAS No. |
1472-90-8 |
|---|---|
Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
diethyl octadecanedioate |
InChI |
InChI=1S/C22H42O4/c1-3-25-21(23)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(24)26-4-2/h3-20H2,1-2H3 |
InChI Key |
LGGDSXPOQVDFDO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCC(=O)OCC |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCC(=O)OCC |
melting_point |
54.5 °C |
Other CAS No. |
1472-90-8 |
Synonyms |
Octadecanedioic acid diethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : Calculated as 382.57 g/mol (based on C₂₂H₄₂O₄).
- Structure : Ethyl ester groups impart higher hydrophobicity compared to shorter-chain esters (e.g., methyl).
- Applications: Likely used as a monomer in biodegradable polyesters or as a plasticizer, similar to its dimethyl analog, which is employed in high-performance polymers .
The following table compares diethyl octadecanedioate with structurally related dicarboxylic esters, emphasizing molecular attributes, physical properties, and applications:
Structural and Functional Insights :
Chain Length Effects :
- Octadecanedioate Esters : The C18 backbone in this compound provides rigidity and high melting points (e.g., Tm = 96°C for dimethyl analog in PE-2,18 polyester) . Longer chains enhance mechanical strength in polymers but may reduce solubility in polar solvents.
- Shorter-Chain Esters : Diethyl sebacate (C10) and succinate (C4) exhibit lower molecular weights and higher volatility, making them suitable for liquid-phase applications like plasticizers .
Ester Group Impact: Ethyl vs. Dimethyl esters are preferred in compostable materials due to faster hydrolysis .
Thermal and Solubility Properties :
- Data gaps exist for this compound’s melting/boiling points, but trends suggest higher values than shorter-chain esters (e.g., diethyl succinate boils at 80°C) .
Dimethyl octadecanedioate’s safety profile is better documented, with emphasis on avoiding inhalation .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing diethyl octadecanedioate in laboratory settings?
- Methodological Answer : this compound can be characterized using nuclear magnetic resonance (NMR) spectroscopy to confirm its ester functional groups and carbon chain structure. Gas chromatography-mass spectrometry (GC-MS) is suitable for purity assessment and identifying volatile byproducts. Fourier-transform infrared spectroscopy (FTIR) can validate carbonyl (C=O) and ester (C-O) bonds. For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection is effective. Ensure calibration with certified reference standards and include error margins in spectral interpretations .
Q. How should this compound be safely handled and stored in laboratory environments?
- Methodological Answer : Store this compound in airtight containers away from heat sources (>30°C) and oxidizing agents. Use chemical fume hoods for handling to minimize inhalation risks. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Refer to safety data sheets for compound-specific flammability (flash point >150°C) and toxicity thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to this compound’s metabolic pathways?
- Methodological Answer : Contradictions in metabolic data may arise from interspecies variability or diet-induced peroxisomal ω-oxidation. For example, in canine studies, this compound levels inversely correlated with stearic acid intake, suggesting substrate competition in mitochondrial pathways . To resolve discrepancies:
Conduct in vitro assays using liver homogenates to isolate peroxisomal vs. mitochondrial activity.
Use isotopically labeled substrates (e.g., ¹³C-stearic acid) to trace metabolic flux.
Apply multivariate statistical models (e.g., PCA) to distinguish confounding variables like diet composition .
Q. What experimental design considerations are critical when studying this compound’s role in lipid metabolism?
- Methodological Answer :
- Model Systems : Use controlled dietary interventions in animal models (e.g., rodents or canines) to standardize fatty acid intake. Document baseline lipid profiles to account for endogenous variability .
- Dosage and Timing : Administer this compound at physiologically relevant concentrations (e.g., 0.1–1.0 mM in feed) and collect serum samples at consistent circadian intervals.
- Controls : Include cohorts with inhibitors of peroxisomal β-oxidation (e.g., thioridazine) to isolate pathway-specific effects.
- Data Validation : Cross-validate findings with transcriptomic data (e.g., PPARα activation markers) and lipidomic profiling .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer :
- Reaction Conditions : Employ Steglich esterification using octadecanedioic acid and ethanol, catalyzed by N,N′-dicyclohexylcarbodiimide (DCC) at 60°C under nitrogen. Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Use silica gel column chromatography with a gradient elution of hexane:ethyl acetate (9:1 to 7:3). Characterize intermediate fractions using GC-MS to identify and eliminate di-esters or unreacted acids.
- Yield Improvement : Optimize molar ratios (acid:alcohol = 1:2.5) and consider microwave-assisted synthesis to reduce reaction time .
Methodological Guidance for Data Reporting
- Uncertainty Analysis : Quantify instrumental error (e.g., ±2% for HPLC peak areas) and biological variability (e.g., standard deviation across n=5 replicates) in datasets. Use Grubbs’ test to identify outliers .
- Reproducibility : Adhere to FAIR data principles by depositing raw spectra, chromatograms, and metabolic flux data in repositories like MetaboLights or Zenodo with unique DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
